Cas no 1253929-59-7 (tert-butyl N-(4-bromo-3-methylphenyl)methyl-N-methylcarbamate)
O tert-butil N-[(4-bromo-3-metilfenil)metil]-N-metilcarbamato é um composto orgânico de alta pureza utilizado como intermediário sintético versátil em química farmacêutica e pesquisa orgânica. Sua estrutura molecular combina grupos funcionais carbamato protegido (Boc) e um haleto aromático (bromo), proporcionando reatividade controlada em reações de acoplamento cruzado, como Suzuki ou Buchwald-Hartwig. A presença do grupo tert-butiloxocarbonil (Boc) confere estabilidade e seletividade em sínteses multifaseais, enquanto o grupo bromo facilita funcionalizações direcionadas. Sua elevada pureza e composição definida garantem reprodutibilidade em processos de desenvolvimento de fármacos e compostos avançados.
1253929-59-7 structure
Product Name:tert-butyl N-(4-bromo-3-methylphenyl)methyl-N-methylcarbamate
N.o CAS:1253929-59-7
MF:C14H20BrNO2
MW:314.218103408813
CID:5631186
PubChem ID:66818188
Update Time:2025-09-24
tert-butyl N-(4-bromo-3-methylphenyl)methyl-N-methylcarbamate Propriedades químicas e físicas
Nomes e Identificadores
-
- 1253929-59-7
- tert-butyl N-[(4-bromo-3-methylphenyl)methyl]-N-methylcarbamate
- EN300-28292778
- SCHEMBL850716
- tert-butyl N-(4-bromo-3-methylphenyl)methyl-N-methylcarbamate
-
- Inchi: 1S/C14H20BrNO2/c1-10-8-11(6-7-12(10)15)9-16(5)13(17)18-14(2,3)4/h6-8H,9H2,1-5H3
- Chave InChI: PRPDMDGSHMDJML-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1C)CN(C)C(=O)OC(C)(C)C
Propriedades Computadas
- Massa Exacta: 313.06774g/mol
- Massa monoisotópica: 313.06774g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 4
- Complexidade: 288
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.7
- Superfície polar topológica: 29.5Ų
tert-butyl N-(4-bromo-3-methylphenyl)methyl-N-methylcarbamate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28292778-0.05g |
tert-butyl N-[(4-bromo-3-methylphenyl)methyl]-N-methylcarbamate |
1253929-59-7 | 95.0% | 0.05g |
$106.0 | 2025-03-19 | |
| Enamine | EN300-28292778-0.1g |
tert-butyl N-[(4-bromo-3-methylphenyl)methyl]-N-methylcarbamate |
1253929-59-7 | 95.0% | 0.1g |
$158.0 | 2025-03-19 | |
| Enamine | EN300-28292778-0.25g |
tert-butyl N-[(4-bromo-3-methylphenyl)methyl]-N-methylcarbamate |
1253929-59-7 | 95.0% | 0.25g |
$228.0 | 2025-03-19 | |
| Enamine | EN300-28292778-0.5g |
tert-butyl N-[(4-bromo-3-methylphenyl)methyl]-N-methylcarbamate |
1253929-59-7 | 95.0% | 0.5g |
$433.0 | 2025-03-19 | |
| Enamine | EN300-28292778-1.0g |
tert-butyl N-[(4-bromo-3-methylphenyl)methyl]-N-methylcarbamate |
1253929-59-7 | 95.0% | 1.0g |
$557.0 | 2025-03-19 | |
| Enamine | EN300-28292778-2.5g |
tert-butyl N-[(4-bromo-3-methylphenyl)methyl]-N-methylcarbamate |
1253929-59-7 | 95.0% | 2.5g |
$1089.0 | 2025-03-19 | |
| Enamine | EN300-28292778-5.0g |
tert-butyl N-[(4-bromo-3-methylphenyl)methyl]-N-methylcarbamate |
1253929-59-7 | 95.0% | 5.0g |
$1614.0 | 2025-03-19 | |
| Enamine | EN300-28292778-10.0g |
tert-butyl N-[(4-bromo-3-methylphenyl)methyl]-N-methylcarbamate |
1253929-59-7 | 95.0% | 10.0g |
$2393.0 | 2025-03-19 | |
| Enamine | EN300-28292778-1g |
tert-butyl N-[(4-bromo-3-methylphenyl)methyl]-N-methylcarbamate |
1253929-59-7 | 1g |
$557.0 | 2023-09-08 | ||
| Enamine | EN300-28292778-5g |
tert-butyl N-[(4-bromo-3-methylphenyl)methyl]-N-methylcarbamate |
1253929-59-7 | 5g |
$1614.0 | 2023-09-08 |
tert-butyl N-(4-bromo-3-methylphenyl)methyl-N-methylcarbamate Literatura Relacionada
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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